Palbociclib-SMCC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Scientific Research Applications
Palbociclib in Cancer Therapy
Palbociclib, also known as PD-0332991, has been prominently featured in cancer research, particularly for its role in treating hormone receptor-positive breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial in cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest, primarily at the G1 phase, hindering cancer cell proliferation. For instance, Finn et al. (2015) demonstrated that palbociclib, in combination with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer compared to letrozole alone (Finn et al., 2015).
Preclinical Models and Mechanistic Insights
In addition to its application in breast cancer, palbociclib has shown potential in treating other forms of cancer, such as hepatocellular carcinoma (HCC). Bollard et al. (2016) explored its efficacy in multiple preclinical models of HCC, concluding that palbociclib, particularly in combination with sorafenib, significantly impeded tumor growth and enhanced survival rates (Bollard et al., 2016). Furthermore, Hu et al. (2015) delved into the mechanistic aspect of palbociclib, revealing that it induces reversible bone marrow suppression by causing cell cycle arrest, distinguishing it from the myelotoxicity caused by cytotoxic chemotherapeutic agents (Hu et al., 2015).
Real-World Clinical Outcomes
The real-world clinical efficacy of palbociclib was also investigated. Taylor‐Stokes et al. (2019) examined its use in patients with advanced/metastatic breast cancer in real-world settings, demonstrating favorable effectiveness in terms of progression-free and survival rates (Taylor‐Stokes et al., 2019).
Palbociclib in Oral Cancer
Interestingly, the potential of palbociclib extends beyond breast and liver cancers. Wang et al. (2020) investigated its activity against oral squamous cell carcinoma (OSCC), showing that it significantly inhibited the growth, migration, and invasive ability of OSCC cells while inducing DNA damage and inhibiting its repair (Wang et al., 2020).
Clinical Trials and Approvals
Palbociclib's journey from preclinical studies to clinical approval has been marked by several significant milestones. Dhillon (2015) summarized the key steps leading to its first approval for use in postmenopausal women with estrogen-positive, HER2-negative advanced breast cancer as initial endocrine-based therapy (Dhillon, 2015).
properties
Molecular Formula |
C36H42N8O5 |
---|---|
Molecular Weight |
666.783 |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Appearance |
Solid powder |
synonyms |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.